Fenthion sulfone-d6
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Overview
Description
Fenthion sulfone-d6: is a deuterium-labeled derivative of fenthion sulfone. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium atoms into the molecular structure of fenthion sulfone enhances its utility in various analytical and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fenthion sulfone-d6 involves the deuteration of fenthion sulfone. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the complete incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications.
Chemical Reactions Analysis
Types of Reactions: Fenthion sulfone-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to convert this compound into its oxidized forms.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound to its corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are analyzed to understand the compound’s reactivity and stability.
Scientific Research Applications
Fenthion sulfone-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of fenthion sulfone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fenthion sulfone.
Industry: Applied in quality control and safety assessments of pesticides and related compounds.
Mechanism of Action
The mechanism of action of fenthion sulfone-d6 is similar to that of fenthion sulfone. It acts by inhibiting the enzyme cholinesterase, which is crucial for the proper functioning of the nervous system. The inhibition of cholinesterase leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission and ultimately resulting in the paralysis and death of pests.
Comparison with Similar Compounds
Fenthion: The parent compound of fenthion sulfone-d6, used as an insecticide.
Fenthion sulfoxide: An oxidized metabolite of fenthion.
Fenthion oxon: Another metabolite of fenthion with similar properties.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification in various research applications, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C10H15O5PS2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3/i2D3,3D3 |
InChI Key |
ZDHYERRNXRANLI-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)S(=O)(=O)C)C)OC([2H])([2H])[2H] |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C |
Origin of Product |
United States |
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